5-Bromo-2-(difluoromethyl)pyrimidine

Description

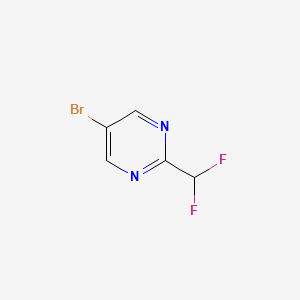

5-Bromo-2-(difluoromethyl)pyrimidine (C₅H₄BrF₂N₂, MW: 207.00) is a halogenated pyrimidine derivative featuring a bromine atom at the C5 position and a difluoromethyl (-CF₂H) group at the C2 position. Pyrimidines are aromatic heterocycles with widespread applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIKPTGPDSAJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780834-92-5 | |

| Record name | 5-bromo-2-(difluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Bromo-2-(difluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antifungal, antibacterial, and anticancer activities, as well as its pharmacokinetic profiles.

This compound is a pyrimidine derivative that contains a bromine atom and a difluoromethyl group at the 2-position. The synthesis typically involves the bromination of 2-(difluoromethyl)pyrimidine using bromine in an acidic medium, yielding the desired compound in moderate to high yields .

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrimidine derivatives, including this compound. For instance, derivatives with similar structures have shown promising activity against various fungal pathogens. In one study, compounds exhibited high inhibition rates against Phomopsis sp., with some achieving an inhibition rate of 100% .

Table 1: Antifungal Activity Comparison

| Compound | Pathogen | Inhibition Rate (%) | EC50 (μg/ml) |

|---|---|---|---|

| 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100 | 10.5 |

| Pyrimethanil | Phomopsis sp. | 85.1 | 32.1 |

Antibacterial Activity

Pyrimidine derivatives have also been noted for their antibacterial properties. A review indicated that various pyrimidine compounds exhibit significant antibacterial effects against pathogens such as E. coli, S. aureus, and B. subtilis due to structural modifications that enhance their activity . The biological activity often correlates with specific substitutions on the pyrimidine ring.

Anticancer Activity

The anticancer potential of this compound has been explored through its ability to inhibit cancer cell proliferation in vitro. Compounds in this class have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). For example, one study reported that certain pyrimidine derivatives achieved IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | HCT-116 | 0.03 |

| Compound C | PC3 | <100 |

The mechanism underlying the biological activity of this compound involves multiple pathways:

- DNA Incorporation : Similar compounds have been shown to misincorporate into DNA during replication, leading to cytotoxic effects in rapidly dividing cells .

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cellular processes, which can disrupt metabolic pathways essential for pathogen survival or cancer cell proliferation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that certain pyrimidines exhibit favorable profiles, including adequate oral bioavailability and low toxicity at therapeutic doses . For instance, a compound related to this compound demonstrated a clearance rate of approximately 82.7 mL/h/kg and did not show acute toxicity in animal models up to doses of 2000 mg/kg.

Case Studies and Research Findings

A variety of case studies have corroborated the efficacy of pyrimidine derivatives:

- Antifungal Efficacy : A study demonstrated that specific modifications to the pyrimidine structure could enhance antifungal activity against resistant strains of fungi.

- Anticancer Research : Clinical trials involving fluorinated pyrimidines have shown improved survival rates in patients with metastatic colorectal cancer when combined with traditional therapies .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of 5-Bromo-2-(difluoromethyl)pyrimidine, particularly its ability to inhibit cancer cell proliferation:

- Cell Lines Studied :

- MDA-MB-231 (Triple-Negative Breast Cancer)

- HCT-116 (Colorectal Cancer)

Mechanism of Action :

- The compound induces apoptosis in cancer cells and inhibits key signaling pathways associated with tumor growth. In vitro studies have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating strong anti-proliferative effects.

| Cell Line | IC50 Value | Mechanism |

|---|---|---|

| MDA-MB-231 | 0.126 μM | Induces apoptosis, inhibits proliferation |

| HCT-116 | Not specified | Potentially similar effects as above |

Antimicrobial Properties

This compound has demonstrated selective antimicrobial activity against various pathogens:

- Pathogens Studied :

- Chlamydia spp.

The compound showed superior efficacy compared to conventional antibiotics such as spectinomycin, suggesting potential for targeted antimicrobial therapies.

Matrix Metalloproteinase Inhibition

The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial in cancer metastasis. This inhibition suggests a role in preventing tumor spread and could be explored further in therapeutic contexts.

Pharmacokinetics

Studies on the pharmacokinetic properties of this compound indicate favorable absorption characteristics, making it suitable for development as a therapeutic agent. Its lipophilic nature aids in membrane penetration and interaction with biological targets.

Comparative Studies

Comparative analyses with established anticancer agents like 5-Fluorouracil (5-FU) have shown that this compound possesses superior selectivity indices and efficacy against various cancer cells. This positions it as a promising candidate for further development in oncology.

Case Studies

Several studies have investigated the biological effects of this compound:

- Inhibition of MMPs : Demonstrated potential in preventing metastasis.

- Anticancer Efficacy : In vitro studies across multiple cancer cell lines show significant anti-proliferative effects.

- Pharmacokinetic Assessment : Favorable absorption and distribution characteristics were noted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-(difluoromethyl)pyrimidine with analogs differing in substituent type, position, and electronic effects. Key compounds are summarized in Table 1.

Positional Isomerism: 4-Bromo-2-(difluoromethyl)pyrimidine

- Structure : Bromine at C4, difluoromethyl at C2.

- Key Differences : Positional isomerism alters electronic distribution and dipole moments. The C4-bromo derivative may exhibit distinct reactivity in cross-coupling reactions due to steric and electronic effects near the pyrimidine nitrogen .

- Applications : Less commonly reported in synthesis, suggesting lower utility compared to the C5-bromo isomer.

Trifluoromethyl vs. Difluoromethyl Substitution: 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine

- Structure : Bromine at C5, methyl (-CH₃) at C2, trifluoromethyl (-CF₃) at C3.

- Key Differences: Electron-Withdrawing Effects: -CF₃ is stronger than -CF₂H, leading to greater ring deactivation and reduced nucleophilic substitution reactivity.

- Molecular Weight : 253.06 (vs. 207.00 for the target compound).

Halogen and Amino Substitution: 5-Bromo-2-chloropyrimidin-4-amine

- Structure : Bromine at C5, chlorine at C2, amine (-NH₂) at C4.

- Key Differences :

- Reactivity : Chlorine at C2 enhances electrophilicity, enabling SNAr reactions. The -NH₂ group participates in hydrogen bonding, improving solubility but reducing metabolic stability compared to -CF₂H .

- Biological Relevance : Amine-containing pyrimidines are common in kinase inhibitors (e.g., imatinib analogs).

Bromomethyl vs. Difluoromethyl Substitution: 5-Bromo-2-(bromomethyl)pyrimidine

- Structure : Bromine at C5, bromomethyl (-CH₂Br) at C2.

- Key Differences :

- Molecular Weight : 251.91 (higher due to additional Br).

Ether and Hydrazine Derivatives: 5-Bromo-2-isopropoxypyrimidine and 5-Bromo-2-hydrazinopyrimidine

- 5-Bromo-2-isopropoxypyrimidine :

- 5-Bromo-2-hydrazinopyrimidine: Structure: Hydrazine (-NHNH₂) at C2. Applications: Hydrazine derivatives are intermediates in synthesizing heterocycles (e.g., triazoles) but pose toxicity risks .

Data Table: Comparative Analysis of Key Pyrimidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.